Terlipressin Acetate

Analytical chemistry Pharmaceutical quality control Reference standard characterization

Terlipressin acetate (CAS 914453-96-6) is the acetate salt of the synthetic triglycyllysine vasopressin prodrug, offering key differentiators: ≥100 mg/mL aqueous solubility (vs. negligible free base solubility), 3-year stability at -20°C, and well-characterized receptor pharmacology (Ki V1A 0.85 µM, ~6-fold V1/V2 selectivity). Supplied with detailed characterization data including a reference standard content of 85.4% by mass balance, it is ideally suited for HPLC method development, ANDA-related QC, and vasopressin receptor research. Its 40-minute half-life and partial V1A agonism make it a valuable comparator for novel vasoactive compound screening.

Molecular Formula C56H82N16O19S2
Molecular Weight 1347.5 g/mol
CAS No. 914453-96-6
Cat. No. B611291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerlipressin Acetate
CAS914453-96-6
SynonymsTGLVP;  triglycyl lysine vasopressin;  Gly-Gly-Gly-8-Lys-vasopressin;  Terlipressin;  Terlipressin acetate;  trade names Teripress, Glypressin.
Molecular FormulaC56H82N16O19S2
Molecular Weight1347.5 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N
InChIInChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1
InChIKeyWNFVFDPQEHRNTC-LWCZBKQBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Terlipressin Acetate (CAS 914453-96-6): V1-Selective Vasopressin Analogue for Hemodynamic and Analytical Applications


Terlipressin acetate (CAS 914453-96-6) is the acetate salt of terlipressin, a synthetic triglycyllysine derivative of vasopressin that functions as a partial agonist at vasopressin V1A receptors with a Ki of 0.85 µM . As a prodrug, terlipressin undergoes enzymatic cleavage of its N-terminal triglycyl residues to release the active metabolite lysine vasopressin (LVP), which serves as the primary vasoactive moiety in vivo [1]. The acetate salt formulation enhances aqueous solubility and provides a stable, analytically traceable form suitable for research applications, reference standard preparation, and pharmaceutical development [2].

Why Terlipressin Acetate (CAS 914453-96-6) Cannot Be Substituted with Other Vasopressin Analogues in Research and Formulation


Generic substitution between terlipressin acetate, terlipressin free base (CAS 14636-12-5), and other vasopressin analogues such as arginine vasopressin (AVP) or lysine vasopressin (LVP) is scientifically unsound due to fundamental differences in prodrug activation kinetics, receptor selectivity profiles, and physicochemical properties. Terlipressin acetate differs from AVP by lysine-for-arginine substitution at position 8 and the addition of three glycyl residues at the amino terminus, which confers distinct pharmacokinetic behavior including a half-life of approximately 40 minutes versus 10–20 minutes for AVP [1]. Compared to the free base form, the acetate salt provides enhanced aqueous solubility (100 mg/mL in water versus "very slight" solubility for the free base) and improved long-term storage stability, with stability testing demonstrating 3-year shelf life at -20°C for the acetate powder [2]. Receptor binding studies show that terlipressin exhibits approximately sixfold higher affinity for V1 receptors relative to V2 receptors, whereas AVP shows near-equivalent binding to both receptor subtypes, resulting in distinct hemodynamic and antidiuretic activity profiles [3].

Quantitative Differentiation Evidence for Terlipressin Acetate (CAS 914453-96-6) Against Comparators


Acetate Content Specification and Free Base Conversion in Commercial Terlipressin Acetate Batches

Commercial terlipressin acetate (CAS 914453-96-6) is supplied with a specified acetate content of ≤15.0% by HPLC, distinguishing it from the free base form (CAS 14636-12-5). The mass balance relationship establishes that 1 mg of terlipressin acetate corresponds to 0.85 mg of terlipressin free base, a conversion factor critical for accurate dosing calculations in both research and clinical formulation [1]. The first reference standard of terlipressin acetate was established with a determined content of 85.4% by mass balance method, reflecting the free base component within the acetate salt matrix [2].

Analytical chemistry Pharmaceutical quality control Reference standard characterization

Aqueous Solubility Enhancement of Terlipressin Acetate Compared to Free Base

Terlipressin acetate (CAS 914453-96-6) demonstrates markedly enhanced aqueous solubility relative to the free base peptide. Commercial vendors report that terlipressin acetate achieves water solubility of 100 mg/mL (81.47 mM) at 25°C, whereas the free base form is characterized as having "very slight" water solubility at the same temperature [1]. Additionally, terlipressin diacetate (a closely related salt form) is reported as "freely soluble in water" in pharmaceutical documentation [2].

Formulation development Preclinical studies Peptide solubility

Receptor Binding Selectivity: Terlipressin V1/V2 Ratio Compared to Arginine Vasopressin

In competitive binding assays using Chinese hamster ovary (CHO) cell membrane homogenates expressing human V1 and V2 receptors, terlipressin and its active metabolite LVP exhibited approximately sixfold higher affinity for V1 receptors than for V2 receptors. In contrast, arginine vasopressin (AVP) demonstrates near-equivalent binding to both V1 and V2 receptor subtypes [1]. Binding potency at V1 and V2 followed the rank order AVP > LVP >> terlipressin. Terlipressin was characterized as a partial agonist at V1 receptors and a full agonist at V2 receptors, whereas LVP acted as a full agonist at both receptor subtypes [2].

GPCR pharmacology Receptor selectivity Vasopressin receptor binding

Liquid Formulation Long-Term Stability of Terlipressin Acetate for Ambulatory Administration

A patent-protected aqueous formulation comprising terlipressin acetate or a pharmaceutically acceptable salt thereof (0.5 to 10.0 mg/mL, pH 3.4 to 5.0) demonstrates long-term storage stability at ambient temperature [1]. The composition maintains a sum of impurities of less than 4.5% of the total weight and remains stable at 25°C for at least 24 months, as well as at 30°C and 75% relative humidity for at least six months, with stability demonstrated at 30°C to 40°C and 75% relative humidity for up to 26 weeks [2].

Pharmaceutical formulation Stability studies Drug delivery systems

HPLC Purity and Impurity Profile Specifications for Research-Grade Terlipressin Acetate

Research-grade terlipressin acetate (CAS 914453-96-6) is supplied with defined purity specifications that enable reliable experimental reproducibility. Commercial batches are characterized by HPLC purity of ≥98.0% (typically 98.45%), with single impurity content ≤1.0% and acetate content ≤15.0% . A patent method using phenyl-bonded silica column with gradient elution at 40–45°C achieves separation of terlipressin from the δAva10-terlipressin process impurity with resolution ≥1.5, enabling sensitive quantitation and quality control not achievable with compendial pharmacopoeial methods [1].

Analytical method validation Quality control Reference standards

Evidence-Supported Application Scenarios for Terlipressin Acetate (CAS 914453-96-6)


Analytical Reference Standard for Method Development and ANDA Quality Control

Terlipressin acetate (CAS 914453-96-6) is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with traceability to pharmacopoeial standards (USP or EP). The established reference standard content of 85.4% by mass balance method enables accurate calibration in HPLC assays. The compound is specifically indicated for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of terlipressin [1][2].

In Vitro Vasopressin Receptor Pharmacology Studies

Terlipressin acetate is a validated tool compound for vasopressin receptor binding and functional studies, with established Ki values of 0.85 µM at V1A, 1.11 µM at V1B, and 1.58 µM at V2 receptors. Its partial agonist profile at V1 receptors and full agonist activity at V2 receptors, combined with approximately sixfold V1/V2 selectivity, make it a useful comparator for characterizing novel vasopressin analogues and investigating receptor subtype-specific signaling pathways [1][2].

Preclinical Formulation Development for Sustained-Release or Ambulatory Delivery Systems

The high aqueous solubility of terlipressin acetate (100 mg/mL in water) supports the development of concentrated liquid formulations. Patent data demonstrate that aqueous terlipressin acetate compositions (0.5–10.0 mg/mL, pH 3.4–5.0) with aspartic acid as a stabilizing agent maintain stability at 25°C for at least 24 months with impurities <4.5%. This stability profile enables development of prefilled syringes and continuous infusion regimens for preclinical pharmacokinetic and toxicology studies [1][2].

Splanchnic Hemodynamics and Portal Hypertension Research Models

In rat models of portal hypertension, terlipressin demonstrates quantifiable vasopressor activity (9.2 ± 1.2 IU × mmol⁻¹) and V1/V2 selectivity ratio of 2.2, distinguishing it from arginine vasopressin (V1/V2 ratio of 1.0). At 8.10 nmol × kg⁻¹, terlipressin achieves significant reductions in portal pressure and superior mesenteric artery blood flow, providing a validated tool for investigating splanchnic hemodynamics and evaluating novel vasoactive compounds [1][2].

Quote Request

Request a Quote for Terlipressin Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.